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Compound Name:
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Cat. No.: B8187524

Get Quote

Executive Summary & Structural Dynamics
Compound Identity: 1-Hydroxyisoquinoline-7-boronic acid Core Scaffold: Isoquinoline Key

Functional Groups: Lactam (Amide), Boronic Acid[1][2]

This guide provides a high-level technical analysis of the spectroscopic signature for 1-
Hydroxyisoquinoline-7-boronic acid.[1] For researchers and medicinal chemists, the critical

insight is that this compound does not exist primarily as a hydroxy-pyridine-like system in

solution.[1] Instead, it predominantly adopts the Isoquinolin-1(2H)-one (Lactam) tautomer.[1]

This structural reality fundamentally alters the expected NMR and IR signals.

The Tautomeric Equilibrium (Critical Analysis)
In polar solvents (DMSO-d6, MeOH-d4) and the solid state, the equilibrium heavily favors the

lactam form. This results in the presence of an amide carbonyl and an N-H proton, rather than

an O-H proton on the ring.
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Figure 1: The lactam-lactim tautomerism governs the spectral fingerprint.[1] Analytical data

must be interpreted based on the Lactam structure.

Mass Spectrometry (MS) Profile
Boronic acids present unique challenges in MS due to their tendency to dehydrate into

boroxines (cyclic trimers) and their distinct isotopic envelope.[1]

Ionization & Fragmentation
Ionization Mode: ESI (Electrospray Ionization) in Positive or Negative mode.[1] Negative

mode (ESI-) is often more sensitive for boronic acids due to the formation of adducts with

Lewis bases.[1]

Dehydration Artifacts: It is standard to observe peaks corresponding to the loss of water

molecules

.[1] This is not degradation but a thermal process in the source.

Isotopic Signature
Boron exists as two isotopes:

(19.9%) and

(80.1%).[1]

Diagnostic Pattern: Any molecular ion containing one boron atom will show a distinct "step"

pattern.[1] The M peak (
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) will be the base peak, but the M-1 peak (

) will be approximately 25% of the intensity of the M peak.

Ion Species Description
Expected m/z
(approx)

Notes

[M+H]+ Protonated Parent ~190.0
Look for 10B/11B ratio

(1:[1]4)

[M-H2O+H]+ Dehydrated Monomer ~172.0
Common in-source

fragment

[2M-H2O+H]+ Dimer ~362.0
Boronic anhydride

formation

[3M-3H2O+H]+ Boroxine (Trimer) ~516.0 Cyclic trimerization

Infrared Spectroscopy (IR)
The IR spectrum serves as the primary confirmation of the Lactam structure.

Carbonyl Stretch (C=O): 1640–1660 cm⁻¹.[1]

Analysis: If this were the pure hydroxy tautomer, this strong band would be absent. Its

presence confirms the isoquinolin-1-one core.[1]

N-H Stretch: 3100–3200 cm⁻¹ (Broad).[1]

Analysis: Often overlaps with the O-H stretches of the boronic acid.

Boronic Acid O-H: 3200–3400 cm⁻¹ (Broad/Strong).[1]

Analysis: Broad hydrogen-bonded network.[1]

B-O Stretch: ~1340 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR)
Solvent Choice:DMSO-d6 is the mandatory standard.[1]
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Reasoning: Boronic acids can esterify with methanol (MeOH-d4), complicating spectra.[1]

often requires pH adjustment to dissolve these species and causes exchange of the critical
N-H and B-OH protons.

NMR (500 MHz, DMSO-d6)
Predicted shifts based on Isoquinolin-1(2H)-one scaffold and phenylboronic acid substituent

effects.
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Position
Shift (

ppm)
Multiplicity Integral

Assignment
Logic

NH 11.2 – 11.5 Broad Singlet 1H

Lactam NH.[1]

Disappears with

shake.[1]

B(OH)2 8.0 – 8.5 Broad Singlet 2H

Boronic acid

protons.[1] Broad

due to

quadrupole

relaxation of B.

H3 7.1 – 7.2
Doublet (

Hz)
1H

Characteristic

alkene-like

proton of the

lactam ring.[1]

H4 6.5 – 6.6
Doublet (

Hz)
1H

Upfield due to

conjugation with

the carbonyl.

H8 8.2 – 8.4 Doublet 1H

Deshielded. The

"Bay Region"

effect; spatial

proximity to the

C=1 Carbonyl

oxygen deshields

this proton

significantly.

H6 7.6 – 7.8 Doublet/Multiplet 1H

Ortho to Boron

(weak effect),

meta to ring

fusion.

H5 7.9 – 8.1 Doublet 1H
Ortho to Boron.

[1]
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NMR (125 MHz, DMSO-d6)
C1 (Carbonyl): ~161-163 ppm.[1] (Diagnostic for Lactam).[1]

C7 (C-B): Often not observed or extremely broad.[1]

Technical Note: The carbon directly attached to Boron relaxes extremely fast due to the

quadrupole moment. Do not interpret a missing carbon signal here as a missing atom; it
confirms the C-B bond.

Aromatic Carbons: 125–140 ppm range.[1]

NMR (160 MHz, DMSO-d6)
This is the definitive test for the boronic acid moiety.

Chemical Shift:

29.0 – 31.0 ppm.[1]

Peak Shape: Very broad (>100 Hz width at half-height).[1]

Reference:

(0.0 ppm).[1][3]

Experimental Protocols & Handling
Sample Preparation for NMR
To ensure spectral integrity and prevent boroxine formation (dehydration):

Solvent: Use anhydrous DMSO-d6 (ampoules preferred).[1]

Concentration: Keep concentration < 20 mM. High concentrations favor trimerization.[1]

Temperature: Run at 298 K. Heating promotes dehydration.[1]

D2O Shake: After initial acquisition, add 1 drop of
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.[1]

Result: The NH peak (~11.3 ppm) and B(OH)2 peak (~8.2 ppm) must disappear. This

confirms the assignment of exchangeable protons.

Analytical Workflow Diagram
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1. Mass Spectrometry
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Figure 2: Step-by-step validation workflow for ensuring compound integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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